Cephalosol

Description

Structure

3D Structure

Properties

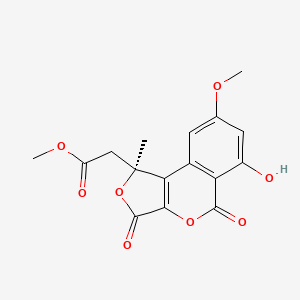

Molecular Formula |

C16H14O8 |

|---|---|

Molecular Weight |

334.28 g/mol |

IUPAC Name |

methyl 2-[(1S)-6-hydroxy-8-methoxy-1-methyl-3,5-dioxofuro[3,4-c]isochromen-1-yl]acetate |

InChI |

InChI=1S/C16H14O8/c1-16(6-10(18)22-3)12-8-4-7(21-2)5-9(17)11(8)14(19)23-13(12)15(20)24-16/h4-5,17H,6H2,1-3H3/t16-/m0/s1 |

InChI Key |

UUXIFHBKTREDJD-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@]1(C2=C(C(=O)O1)OC(=O)C3=C2C=C(C=C3O)OC)CC(=O)OC |

Canonical SMILES |

CC1(C2=C(C(=O)O1)OC(=O)C3=C2C=C(C=C3O)OC)CC(=O)OC |

Synonyms |

cephalosol |

Origin of Product |

United States |

Isolation and Structural Characterization of Cephalosol

Elucidation of Cephalosol's Molecular Architecture

This compound: Isolation, Structural Characterization, and Comparative Analysis

This compound is a natural product that has garnered scientific interest due to its unique structural features and biological properties. This article provides a focused overview of the isolation and structural characterization of this compound, the application of computational chemistry in assigning its absolute configuration, and a comparative structural analysis with related natural products.

This compound was characterized as a potent antimicrobial secondary metabolite isolated from the culture of Cephalosporium acremonium IFB-E007. This fungal strain was found to reside as an endophyte in Trachelospermum jasminoides (Apocynaceae) nih.govresearchgate.net. The isolation process yielded this compound as a yellowish amorphous powder researchgate.net.

The structural elucidation of this compound was achieved through comprehensive spectroscopic techniques. Analysis of its high-resolution electron impact (EI) mass spectrum revealed a molecular ion peak at m/z: 334.0690, corresponding to a molecular formula of C₁₆H₁₄O₈ researchgate.net. This formula indicates ten indices of unsaturation researchgate.net.

Infrared (IR) spectroscopy provided insights into the functional groups present in the molecule, showing intense absorption bands at 3523, 1778, 1727, and 1698 cm⁻¹, indicative of the presence of hydroxyl and carbonyl groups researchgate.net.

Further structural details were obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR spectral data. These data, in conjunction with the molecular formula and IR information, helped to establish the connectivity of atoms within the this compound molecule. The NMR data supported the presence of a phenyl group, three carbonyls, and a double bond, accounting for eight of the ten indices of unsaturation researchgate.net. The complete structure, including the arrangement of these functional groups and the carbon skeleton, was determined through detailed spectroscopic analysis nih.govresearchgate.net. This compound possesses an unprecedented carbon skeleton colab.wsmdpi.com.

Computational Chemistry for Absolute Configuration Assignment

The absolute configuration of this compound was unambiguously determined using a combination of spectroscopic methods and computational approaches nih.govcolab.ws. Specifically, computational chemistry, particularly Density Functional Theory (DFT) calculations, played a crucial role in this assignment researchgate.netacs.org.

For molecules with chiral centers, determining the absolute stereochemistry can be challenging. In the case of this compound, computational methods were employed to calculate the optical rotation values for possible enantiomers (R and S configurations) researchgate.net. By comparing the calculated optical rotation values with the experimentally measured optical rotation of the isolated compound, the absolute configuration of this compound was established researchgate.netacs.org. This approach is particularly useful for compounds where other methods, such as X-ray crystallography, may not be readily applicable researchgate.net. The agreement between the experimental and theoretical data confirmed the absolute configuration researchgate.net.

Comparative Structural Analysis with Related Natural Products

This compound is described as possessing an unprecedented carbon skeleton colab.wsmdpi.com. However, its proposed biosynthetic pathway suggests a relationship to other polyketide-derived natural products, particularly those structurally related to alternariol (B1665735) and graphislactones mdpi.combeilstein-journals.orgrsc.org.

Alternariol (PubChem CID: 5281081) and graphislactones are members of the resorcylic lactone class of compounds, which are typically produced by fungi beilstein-journals.orgresearchgate.net. These compounds are biosynthesized via polyketide synthase (PKS) pathways mdpi.combeilstein-journals.org. The proposed biosynthetic link between this compound and compounds like alternariol methyl ether suggests that this compound might arise from a ring cleavage of a heptaketide intermediate that shares similarities with the precursors of alternariol and graphislactones rsc.org.

While this compound shares a potential biosynthetic origin with resorcylic lactones, its final chemical structure is distinct, featuring a novel arrangement of rings and functional groups that constitutes its unprecedented skeleton colab.wsmdpi.com. Comparative analysis highlights both the commonalities in their likely biosynthetic origins from polyketide pathways and the significant divergence in their final structural architectures. Total synthesis efforts have also contributed to confirming the constitution of racemic this compound, providing a synthetic route to compare with the natural product beilstein-journals.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results, requires structure lookup |

| Alternariol | 5281081 |

| Alternariol methyl ether | Not explicitly provided, related to Alternariol |

| Graphislactone H | Not explicitly provided, related to Graphislactones |

Interactive Data Tables

Based on the text, a data table summarizing the spectroscopic data (IR, HR-EI-MS, and key NMR information if available in detail from the source) and the molecular formula could be presented interactively.

| Spectroscopic Method | Data Point | Value/Observation |

| HR-EI-MS | Most heavy ion (m/z) | 334.0690 |

| Molecular Formula | C₁₆H₁₄O₈ | |

| IR | Key Absorption Bands (cm⁻¹) | 3523, 1778, 1727, 1698 |

| Indicated Functional Groups | Hydroxyl, Carbonyl | |

| NMR | Indices of Unsaturation | 10 |

| Features Accounted For by NMR | Phenyl, three carbonyls, a double bond (8 unsaturations) |

Biosynthetic Investigations of Cephalosol

Hypothesized Polyketide Pathway Derivation

Cephalosol is postulated to be derived from a polyketide pathway. researchgate.netmdpi.com Polyketides are a diverse group of natural products synthesized from the polymerization of acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through the action of polyketide synthases (PKSs). researchgate.net The carbon skeleton of this compound, particularly its resemblance to dibenzo-α-pyrones like alternariol (B1665735), suggests a polyketide origin. mdpi.combeilstein-journals.orgrsc.org Alternariol itself is considered to be biosynthesized from a single polyketide chain, likely catalyzed by a type II or possibly type III PKS. beilstein-journals.orgsemanticscholar.org

Postulated Key Biosynthetic Intermediates and Enzymatic Steps (e.g., Heptaketide Precursors, Ring Cleavage)

Based on its structure and comparison to related compounds, this compound is postulated to be formed through the ring cleavage of a heptaketide intermediate. rsc.orgrsc.org A proposed intermediate is a compound similar to alternariol methyl ether. rsc.orgrsc.org

One proposed biosynthetic route suggests that oxidative cleavage of an intermediate, potentially a derivative of 9-O-methylalternariol, leads to a putative dicarboxylic acid. semanticscholar.org Subsequent conjugate addition could then lead to the formation of this compound. semanticscholar.org An equivalent oxidative pathway has been proposed to yield a tricarboxylic acid, which through isomerization and lactonization, could lead to related compounds like alternarian acid. semanticscholar.org

While specific enzymatic steps for this compound biosynthesis are still under investigation, the proposed pathway involves complex transformations of a polyketide precursor, including likely oxidative cleavage and cyclization events.

Genetic and Enzymatic Studies of this compound Biosynthesis

As of the current information, detailed genetic and enzymatic studies specifically on this compound biosynthesis appear limited in the provided search results. However, research on the biosynthesis of related polyketides, particularly those from fungal sources like Alternaria species, provides insights into the types of enzymes and genes likely involved.

Studies on the biosynthesis of other fungal polyketides, such as alternariol, have identified key enzymes like polyketide synthase (PKS), O-methyltransferase, and FAD-dependent monooxygenase, along with their corresponding genes. beilstein-journals.org It is plausible that similar classes of enzymes, including PKSs, oxygenases, and potentially cyclases or other tailoring enzymes, are involved in the biosynthesis of this compound.

While the specific genes encoding this compound biosynthetic enzymes have not been explicitly detailed in the provided snippets, the biosynthesis of other secondary metabolites in fungi often involves clustered genes. nih.gov Further genetic and enzymatic studies are needed to fully elucidate the biosynthetic machinery responsible for this compound production.

Comparative Biosynthetic Analysis with Related Metabolites

This compound's unprecedented carbon skeleton, while distinct, shares biosynthetic links with other polyketide-derived compounds, particularly dibenzo-α-pyrones produced by fungi. mdpi.comrsc.org Its proposed derivation from a heptaketide intermediate and potential relationship to compounds like alternariol and graphislactones highlight similarities in the initial polyketide chain elongation. researchgate.netmdpi.comrsc.orgrsc.org

However, the unique ring system of this compound suggests distinct post-PKS modification steps, such as specific ring cleavage and cyclization reactions, that differentiate its biosynthesis from that of more common dibenzo-α-pyrones. mdpi.comrsc.orgsemanticscholar.org Comparative analysis of the gene clusters and enzymes involved in this compound biosynthesis versus those of related metabolites like alternariol could reveal the specific enzymatic innovations that lead to this compound's unique structure.

For instance, while alternariol biosynthesis involves a polyketide synthase and subsequent modifications, the proposed ring cleavage event in this compound biosynthesis represents a divergence in the pathway. beilstein-journals.orgsemanticscholar.org Comparing the enzymatic machinery responsible for this cleavage and subsequent cyclization in Cephalosporium acremonium with the enzymes involved in the later stages of alternariol biosynthesis in Alternaria species would be crucial for understanding the evolutionary and mechanistic aspects of this compound formation.

Synthetic Chemistry of Cephalosol

Total Synthesis Approaches to (±)-Cephalosol

The total synthesis of (±)-Cephalosol, a potent antimicrobial secondary metabolite, has been accomplished through multiple efficient strategies. researchgate.net Researchers have devised pathways that feature key reactions such as copper-promoted cyclization, palladium-catalyzed cross-coupling, and acid-mediated ring closures to construct the molecule's distinct architecture. nih.govacs.org These approaches highlight modern synthetic methodologies for building complex heterocyclic systems.

Early Synthetic Strategies and Challenges

Initial challenges in the synthesis of Cephalosol revolved around the construction of its novel carbon skeleton, which features an isocoumarin core fused with a γ-lactone ring. The primary hurdles included the strategic introduction of substituents and the stereocontrolled formation of the complete heterocyclic framework. Early considerations for the synthesis aimed to develop a concise route that could efficiently assemble the polycyclic structure from readily available starting materials, overcoming the complexities of regioselective and stereoselective transformations.

Convergent Synthesis Leveraging Haloisocoumarin Formation

The synthesis commences with the formation of a 4-haloisocoumarin intermediate. This key step is achieved through a cyclization reaction promoted by a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂). acs.org The reaction proceeds from an o-(alk-1-ynyl)benzoate precursor, which undergoes cyclization in refluxing acetonitrile to yield the desired isocoumarin structure efficiently. acs.org The addition of dicyclohexylamine hydrochloride (Cy₂NH·HCl) has been shown to enhance the reaction rate and yield. acs.org

Table 1: Key Reactions in Convergent Synthesis

| Step | Reaction Type | Key Reagents | Function |

|---|---|---|---|

| 1 | Haloisocoumarin Formation | CuCl₂ or CuBr₂ | Promotes the cyclization of an o-(alk-1-ynyl)benzoate to form the isocoumarin core. |

| 2 | Suzuki Cross-Coupling | Palladium Catalyst | Couples the haloisocoumarin intermediate with a suitable boronic acid derivative. |

| 3 | Oxo-Michael Addition | Base | Triggers an intramolecular cyclization to form the final γ-lactone ring. |

Following the formation of the haloisocoumarin, the synthesis proceeds with a palladium-catalyzed Suzuki cross-coupling reaction. nih.govfigshare.com This step introduces a side chain necessary for the subsequent formation of the γ-lactone ring. The final key transformation is an intramolecular oxo-Michael addition. nih.govfigshare.com This reaction is typically base-mediated and results in the closure of the five-membered lactone ring, thus completing the total synthesis of (±)-Cephalosol. nih.govacs.orgfigshare.com

Alternative Synthetic Pathways via Silyl Enol Ether Acylation

An alternative and efficient total synthesis of (±)-Cephalosol has been developed that relies on the acylation of a silyl enol ether. researchgate.net This approach provides a different strategic route to the core isocoumarin structure of the target molecule. researchgate.netacs.org

In this synthetic pathway, a key step involves the acylation of a silyl enol ether using monomethyl oxalyl chloride. researchgate.net The resulting intermediate is then subjected to an acid-mediated ring closure, which directly furnishes the isocoumarin structure. researchgate.net Following the formation of the isocoumarin core, subsequent steps involving a chemoselective allylation and the conversion of the resulting olefin into a methyl acetate group are used to install the γ-lactone moiety, completing the synthesis. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Feature | Convergent Haloisocoumarin Strategy | Silyl Enol Ether Acylation Strategy |

|---|---|---|

| Key Intermediate | 4-Haloisocoumarin | Acylated Silyl Enol Ether |

| Core Formation | Cu(II)-promoted cyclization | Acid-mediated ring closure |

| Key Coupling | Suzuki cross-coupling | Not a primary coupling step for the core |

| Lactone Formation | Intramolecular oxo-Michael addition | Chemoselective allylation and subsequent conversion |

| Overall Yield | 39% (from ester 5) nih.govacs.orgfigshare.com | Information not specified in abstracts |

Chemoselective Functionalization for γ-Lactone Moiety Formation

The core structure of this compound features a fused γ-lactone ring, the construction of which is a critical aspect of its total synthesis. The reported total synthesis of (±)-Cephalosol employs a concise and effective strategy where the γ-lactone is formed as part of a key isocoumarin intermediate. This process involves a sequence of reactions designed to achieve the desired chemoselectivity and ring closure.

The formation of the γ-lactone-containing core can be understood through the following key transformations:

Copper(II)-Promoted Haloisocoumarin Formation: This step is crucial for the construction of the bicyclic isocoumarin system that contains the γ-lactone. The use of a copper(II) promoter facilitates the cyclization, leading to a halogenated isocoumarin intermediate. This reaction proceeds with high efficiency and is a cornerstone of the synthetic route.

Suzuki Cross-Coupling and Intramolecular Oxo-Michael Addition: Following the formation of the haloisocoumarin, a sequential Suzuki cross-coupling reaction is employed to introduce a side chain. This is followed by a pivotal intramolecular oxo-Michael addition. This final cyclization step ultimately forms the complete carbon skeleton of this compound, with the γ-lactone moiety firmly in place within the intricate fused ring system nih.govbeilstein-journals.org.

The chemoselectivity in these steps is notable. The copper-promoted reaction selectively forms the isocoumarin ring, and the subsequent intramolecular Michael addition proceeds to furnish the desired polycyclic architecture.

Table 1: Key Reactions in the Formation of the this compound Core

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

| 1 | Copper(II)-Promoted Haloisocoumarin Formation | Cu(II) salt | Construction of the isocoumarin core containing the γ-lactone. |

| 2 | Suzuki Cross-Coupling | Palladium catalyst, boronic acid derivative | Introduction of the side chain. |

| 3 | Intramolecular Oxo-Michael Addition | Base | Final ring closure to form the complete this compound scaffold. |

This sequence of reactions provides an elegant and efficient pathway to the racemic form of this compound, highlighting a strategic use of modern synthetic methodologies to achieve the construction of a complex natural product.

Enantioselective Synthesis and Stereochemical Control

As of the current literature, a dedicated enantioselective or asymmetric total synthesis of this compound has not been reported. The published total synthesis exclusively describes the preparation of the racemic mixture, (±)-Cephalosol nih.govbeilstein-journals.org.

The development of an enantioselective synthesis would be a significant advancement, allowing for the preparation of individual enantiomers. This would be crucial for determining the absolute stereochemistry of the natural product and for investigating the biological activities of each enantiomer separately.

Strategies that could potentially be employed for an enantioselective synthesis of this compound include:

Chiral pool synthesis: Starting from a readily available chiral molecule that contains one or more of the desired stereocenters.

Use of chiral auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a key reaction.

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming reaction.

Achieving stereochemical control in the synthesis of this compound would require careful planning and execution, particularly in the steps that establish the stereocenters within the molecule's complex, three-dimensional structure. Future work in this area will be essential to fully elucidate the chemical and biological properties of the individual enantiomers of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop compounds with improved properties. However, there is a notable lack of published research specifically detailing the synthesis of analogues or derivatives of this compound.

The existing total synthesis of racemic this compound provides a foundation upon which the synthesis of analogues could be based nih.gov. Potential modifications could include:

Variation of the side chain: The Suzuki cross-coupling reaction could be employed with different boronic acid derivatives to introduce a variety of substituents.

Modification of the aromatic ring: Starting with different substituted aromatic precursors could lead to analogues with altered electronic and steric properties.

Functionalization of the core structure: Post-synthesis modification of the this compound scaffold could provide access to a range of derivatives.

The development of synthetic routes to this compound analogues would be a valuable endeavor, potentially leading to the discovery of new compounds with interesting biological activities.

Table 2: Potential Strategies for the Synthesis of this compound Analogues

| Modification Site | Potential Synthetic Strategy | Desired Outcome |

| Side Chain | Use of diverse boronic acids in the Suzuki cross-coupling step. | Exploration of the influence of the side chain on biological activity. |

| Aromatic Ring | Utilization of variously substituted starting materials for the haloisocoumarin formation. | Investigation of the role of aromatic substitution on the molecule's properties. |

| Core Scaffold | Post-synthetic functionalization of the final this compound molecule. | Generation of a library of derivatives for biological screening. |

Further research is required to explore these possibilities and to expand the chemical space around the this compound scaffold.

Structure Activity Relationship Sar of Cephalosol

Identification of Bioactive Substructures within Cephalosol

The antibacterial efficacy of this compound is not attributed to a single molecular feature but rather to the synergistic interplay of several key substructures. The foundational element of its bioactivity is the β-lactam ring, which is essential for its mechanism of action involving the inhibition of bacterial cell wall synthesis. The reactivity of this ring is, however, modulated by other parts of the molecule.

Another critical component is the 7-aminocephalosporanic acid nucleus, which serves as the core scaffold. Modifications at the C-7 position with various side chains significantly influence the antibacterial spectrum and potency. For instance, the presence of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at this position has been shown to confer potent activity against a broad range of Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, the substituent at the C-3 position of the cephem nucleus plays a role in the pharmacokinetic and pharmacodynamic properties of the molecule, affecting its stability and distribution.

Influence of the α,β-Unsaturated γ-Lactone Moiety on Biological Activity

The lipophilicity of the α,β-unsaturated γ-lactone moiety also plays a crucial role in its biological activity. A parabolic relationship between lipophilicity and in vitro activity against various microorganisms has been observed for a series of α,β-unsaturated γ-lactones. nih.gov This suggests that an optimal lipophilicity is required for effective interaction with biological targets.

Investigation of Structural Modifications on Bioactivity Profiles

The systematic modification of the this compound structure has been a key strategy to enhance its antibacterial properties and overcome resistance mechanisms.

Modifications at the C-7 Position: The introduction of different acylamino side chains at the C-7 position has a profound impact on the antibacterial spectrum and resistance to β-lactamases. For example, the incorporation of an amino-2-thiazole heterocycle is known to enhance activity. nih.gov

Modifications at the C-3 Position: Alterations at the C-3 position can influence the compound's metabolic stability and pharmacokinetic profile. The introduction of a vinyl group at this position can facilitate oral absorption. nih.gov

The following table summarizes the effects of hypothetical structural modifications on the bioactivity of this compound.

| Modification Site | Structural Change | Effect on Bioactivity |

| C-7 | Addition of a bulky side chain | May increase steric hindrance, potentially enhancing resistance to β-lactamases. koreascience.kr |

| C-3 | Replacement of the acetoxymethyl group | Can alter metabolic stability and pharmacokinetic properties. |

| β-Lactam Ring | Alteration of ring stereochemistry | Drastically reduces or abolishes antibacterial activity. |

Computational Methods in this compound SAR Analysis

Computational chemistry has become an indispensable tool in the elucidation of SAR for complex molecules like this compound. These methods provide insights into the molecular interactions that govern biological activity, thereby guiding the design of new derivatives with improved properties.

Molecular Docking: This technique is used to predict the binding orientation of this compound and its analogs within the active site of target proteins, such as penicillin-binding proteins (PBPs). These studies can help rationalize the observed activities of different derivatives and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. For cephalosporins, descriptors such as polarizability and transition state energies, calculated using methods like AM1, have been used to model their permeability through bacterial membranes and the reactivity of the β-lactam ring. koreascience.kr

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the role of conformational changes in the binding process.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to lead optimization. nih.govresearchgate.net

Mechanistic Research on Cephalosol S Biological Actions

Cellular Target Identification and Interaction Studies

Specific cellular targets and detailed interaction studies for Cephalosol were not identified in the provided search results. While some research has aimed to gain deeper insight into its molecular mechanism beilstein-journals.org, explicit information regarding the proteins, enzymes, or other cellular components that this compound directly interacts with to exert its biological effects is not available in the reviewed literature.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Information concerning the modulation of intracellular signaling pathways by this compound was not found in the provided search results. The specific cascades or signaling molecules within cells that are affected by this compound exposure remain to be elucidated based on the available literature.

Microbial Response to this compound Exposure

This compound exhibits significant antimicrobial activity against a range of human pathogens. Studies have reported its efficacy against both bacterial and fungal species, demonstrating its potential as a broad-spectrum antimicrobial agent. researchgate.netebi.ac.uk Minimum Inhibitory Concentration (MIC) values have been determined for this compound against several microorganisms, indicating the concentration required to inhibit visible microbial growth.

The following table summarizes reported MIC values for this compound:

| Microorganism | MIC (μg/mL) | Source |

| Escherichia coli | 3.9 | researchgate.netebi.ac.uk |

| Pseudomonas fluorescens | 3.9 | researchgate.netebi.ac.uk |

| Trichophyton rubrum | 7.8 | researchgate.netebi.ac.uk |

| Candida albicans | 2.0 or 1.95 | researchgate.netebi.ac.uk |

These findings highlight the susceptibility of these microorganisms to this compound and provide quantitative data on its antimicrobial potency.

Potential Mechanisms of Resistance Development to this compound

Specific mechanisms by which microorganisms might develop resistance to this compound were not detailed in the provided search results. Given this compound's unprecedented carbon skeleton researchgate.netnih.gov, mechanisms of resistance observed for structurally different classes of antibiotics, such as typical cephalosporins nih.govbeilstein-journals.org, may not be directly applicable. Further research is needed to understand the potential for resistance development and the underlying mechanisms specific to this compound.

Analytical Methodologies for Cephalosol Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purification of natural products such as Cephalosol, which was initially characterized from the culture of Cephalosporium acremonium nih.gov. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase, allowing for the separation of a target analyte from complex mixtures.

Reverse-phase (RP) chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a principal technique widely applied for the analysis of cephalosporins, a class of compounds structurally related to this compound. nih.govnih.gov HPLC offers advantages in selectivity, accuracy, and ease of use for these types of compounds. nih.govnih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is also utilized, providing enhanced speed and resolution. mdpi.com

For the isolation of natural compounds from sources like microbial extracts, column chromatography remains a vital tool. column-chromatography.com This technique is effective for separating diverse natural products based on properties such as polarity, enabling the efficient isolation of target compounds even from crude extracts. column-chromatography.com In the context of synthesizing (±)-Cephalosol, column chromatography on silica (B1680970) gel was employed as a purification step. amazonaws.com

Purity assessment following isolation is a critical step. Chromatographic methods are used to determine the level of the target compound relative to impurities. Achieving desired purity may sometimes require re-purification using the same or different separation methods. waters.com Factors such as sample preparation, solvent compatibility with the mobile phase, and proper fraction collection are crucial for obtaining accurate purity results. waters.com

Spectroscopic Techniques for Quantitative Analysis and Structural Confirmation

Spectroscopic methods play a crucial role in both the quantitative analysis and, particularly, the structural confirmation of this compound. The unambiguous determination of the structure and absolute configuration of this compound has been achieved through the application of spectroscopic and computational approaches. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and relative configuration of organic molecules. beilstein-journals.org In research related to this compound synthesis, both ¹H and ¹³C NMR spectroscopy have been used to characterize compounds, providing specific chemical shift and coupling constant data that are indicative of the molecular structure. For example, characterization of intermediate and related compounds in the synthesis of (±)-Cephalosol involved detailed NMR analysis in solvents like CDCl₃ or DMSO-d₆. amazonaws.com NMR can also be applied for quantitative analysis. peerj.com

Mass Spectrometry (MS) is frequently used in conjunction with separation techniques to identify and quantify compounds based on their mass-to-charge ratio. nih.govijpsjournal.com Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides precise mass measurements that are invaluable for confirming the elemental composition of this compound and related molecules. amazonaws.com Calculated and found mass values are compared to confirm the identity of synthesized or isolated compounds. amazonaws.com

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. bibliotekanauki.plresearchgate.netchemrxiv.org IR spectroscopy can be used for both qualitative and quantitative analysis, and comparing the IR spectrum of a sample to that of a reference standard can help confirm the identity of a compound. bibliotekanauki.plresearchgate.net FTIR has been used in the characterization of materials relevant to cephalosporin (B10832234) analysis. mdpi.com

UV-Visible (UV-Vis) spectroscopy, often employed with diode array detection (DAD) in hyphenated systems, is used for quantitative analysis by measuring the absorbance of a compound at specific wavelengths. nih.gov

Application of Hyphenated Analytical Systems

The coupling of separation techniques with spectroscopic detectors in hyphenated systems significantly enhances the analytical capabilities for complex samples containing this compound. These systems provide increased resolution, sensitivity, and the ability to obtain both separation and structural information in a single analysis. ijpsjournal.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS), including HPLC-MS and UHPLC-MS, is one of the most popular hyphenated techniques in use. nih.govijpsjournal.comajrconline.orgresearchgate.net LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, making it ideal for the analysis of natural products and pharmaceuticals. nih.govijpsjournal.com LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation patterns and is used for identification and quantification, particularly in complex matrices. semanticscholar.orgnoack-lab.com UHPLC-ESI-Q-TOF-MS has been applied for the qualitative analysis of phenolic compounds, demonstrating the power of high-resolution mass spectrometry coupled with UHPLC for complex mixture analysis. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique, particularly suitable for volatile or semi-volatile compounds. nih.govijpsjournal.comajrconline.orgresearchgate.netajpaonline.com While LC-based methods are generally preferred for less volatile or more polar compounds like many natural products and cephalosporins, GC-MS can be valuable depending on the specific properties of this compound or its derivatives. ijpsjournal.comajpaonline.com

Other hyphenated techniques include LC-NMR and LC-FTIR, which provide complementary structural information to LC-MS. nih.govijpsjournal.comajrconline.orgresearchgate.netajpaonline.com These combinations allow for rapid analysis and structural elucidation of compounds within a mixture. nih.gov

Development of Standardized Protocols for this compound Analysis

The development of standardized analytical protocols is essential for ensuring the reliability, reproducibility, and comparability of results in this compound research, particularly for quantitative analysis and quality control. Validated methods are crucial, especially when analytical data are used for purposes such as pharmacokinetic interpretation. nih.govnih.gov

Standardized protocols typically involve detailed procedures for sample preparation, chromatographic separation conditions (e.g., column type, mobile phase composition and flow rate, temperature), and spectroscopic detection parameters (e.g., wavelengths for UV detection, MS ionization mode and scan range, NMR pulse sequences). The goal is to minimize variability and ensure accuracy and precision.

While specific standardized protocols solely for this compound analysis were not extensively detailed in the provided information, the principles and methods applied to related compounds and natural products are highly relevant. For instance, standardized protocols using LC-MS/MS have been developed for the analysis of related compounds in various matrices. beilstein-journals.orgsemanticscholar.org Research on the quantitative analysis of active components in traditional medicines also highlights the development of standardized methods using techniques like HPLC-MS/MS and quantitative NMR. peerj.com

Developing a standardized protocol for this compound would involve optimizing the chromatographic and spectroscopic parameters based on the compound's specific chemical properties to achieve adequate separation from matrix components and impurities, sensitive detection, and accurate quantification or structural confirmation. This process often involves method validation steps to confirm specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness.

Future Directions in Cephalosol Research

Exploration of Undiscovered Biological Activities

While Cephalosol's antimicrobial activity is established, the exploration of other potential biological activities represents a significant future research avenue. Endophytic fungi, the source of compounds like this compound, are known to produce a diverse array of bioactive metabolites with various properties, including anticancer, anti-inflammatory, and antioxidant effects. dokumen.pubcovenantuniversity.edu.ng Although this compound itself is primarily noted for its antimicrobial action, investigating its potential against a broader spectrum of targets is warranted. Research could focus on screening this compound against panels of disease targets beyond microbes, such as cancer cell lines, viral pathogens, or enzymes involved in inflammatory processes. Given its unique structure, it may interact with biological targets distinct from those of known therapeutic agents. Furthermore, exploring activities such as antioxidant potential, which has been observed in other compounds from endophytes, could reveal additional therapeutic relevance for this compound or its derivatives. sci-hub.semdpi.com Studies on related natural products, such as certain alternariol (B1665735) derivatives, have revealed activities against cancer cells and protozoa, suggesting potential areas for investigation for this compound or its analogues. nih.gov

The reported minimum inhibitory concentration (MIC) values against certain microorganisms provide a baseline for its known potency:

| Microorganism | MIC (μg/mL) |

| Escherichia coli | 3.9 |

| Pseudomonas fluorescens | 3.9 |

| Trichophyton rubrum | 7.8 |

| Candida albicans | 1.95 - 2.0 |

Future research will involve both targeted assays based on structural clues and broad, unbiased screening approaches to uncover the full spectrum of this compound's biological interactions.

Advancements in Biosynthetic Pathway Engineering

Understanding and engineering the biosynthetic pathway of this compound are crucial for potentially improving production yields and generating structural variants. This compound is believed to originate from Cephalosporium acremonium, with a proposed formation involving a ring cleavage event. rsc.org Its biosynthesis is suggested to be similar to that of alternariol and graphislactones, likely involving a polyketide synthase (PKS) pathway. mdpi.com

Research in biosynthetic pathway engineering for related compounds, such as beta-lactam cephalosporins, has successfully utilized strategies like identifying and manipulating rate-limiting steps, overexpressing key enzymes, and integrating additional gene copies to enhance production and modify intermediates. nih.govresearchgate.netprinceton.edu Applying similar metabolic engineering principles to Cephalosporium acremonium or heterologous hosts could lead to more efficient and sustainable production of this compound. Future work will involve:

Detailed elucidation of the specific genes and enzymes involved in the this compound biosynthetic pathway.

Identifying potential bottlenecks or regulatory points in the pathway.

Employing genetic engineering techniques to enhance the expression of pathway genes or modify regulatory elements.

Exploring the potential for reconstituting the pathway in heterologous microbial hosts, which can offer advantages in terms of growth rate, genetic manipulability, and scalability. princeton.edudtu.dk

Investigating the role of the endophytic relationship between Cephalosporium acremonium and its host plant (Trachelospermum jasminoides) on this compound production, which could inform fermentation strategies. mdpi.com

Advancements in synthetic biology tools and computational methods for pathway design and optimization will be instrumental in these efforts. princeton.edudtu.dk

Development of Novel Synthetic Strategies for Analogue Discovery

The total synthesis of racemic this compound has been achieved through several reported strategies, providing a foundation for the development of novel synthetic routes and the creation of analogues. beilstein-journals.orgmdpi.comacs.orgacs.org A stereoselective synthesis involving steps like Sharpless asymmetric dihydroxylation and intramolecular aldol (B89426) condensation has also been developed, which is important for accessing specific stereoisomers. acsmedchem.org

Future research in this area will focus on:

Developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound.

Designing and synthesizing a library of this compound analogues with structural variations, particularly around the unique carbon skeleton and functional groups. This can be guided by computational modeling and structure-activity relationship (SAR) studies.

Employing diversity-oriented synthesis (DOS) approaches to rapidly generate a wide range of analogues for biological screening.

Utilizing advanced synthetic methodologies, such as catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling, which has been applied in natural product synthesis mdpi.com) or flow chemistry, to streamline analogue synthesis.

Developing semi-synthetic approaches that utilize key intermediates from the natural biosynthetic pathway as starting points for chemical modification.

The synthesis and evaluation of analogues are crucial for understanding the structural features required for biological activity and for potentially identifying compounds with improved potency, altered target specificity, or novel activities. Initial studies have already involved evaluating the antibacterial activity of synthesized analogues. acsmedchem.org

Comprehensive Mechanistic Elucidation of this compound's Effects

A thorough understanding of how this compound exerts its biological effects at the molecular level is a critical area for future research. While its antimicrobial activity is known, the specific cellular targets and biochemical pathways it disrupts are not fully elucidated. Research has indicated that future studies should focus on the Mechanism of Action (MOA) of this class of compounds. acsmedchem.org

Given that this compound possesses an unprecedented skeleton unlike typical beta-lactam antibiotics that target penicillin-binding proteins nih.gov, its MOA is likely distinct and warrants dedicated investigation. Future research will employ a combination of approaches:

Target Identification: Using biochemical techniques, pull-down assays, and activity-based protein profiling to identify the specific proteins or enzymes that this compound interacts with.

Cellular Pathway Analysis: Investigating the effects of this compound on key cellular processes in target organisms (e.g., bacterial cell wall synthesis, fungal membrane integrity, or essential metabolic pathways) using techniques like transcriptomics, proteomics, and metabolomics.

Structural Biology: Determining the co-crystal structure of this compound bound to its target protein(s) using X-ray crystallography or cryo-electron microscopy to understand the molecular basis of the interaction.

Computational Modeling: Utilizing docking studies and molecular dynamics simulations to predict binding modes and affinities, guiding experimental design.

Comprehensive mechanistic elucidation will not only provide fundamental insights into this compound's biology but also inform the rational design of more potent and selective analogues and help predict potential off-target effects.

Q & A

Q. What methodologies are recommended for isolating and purifying Cephalosol from endophytic fungi?

- Methodological Answer : Isolation typically involves fermenting the fungal strain (e.g., Cephalosporium acremonium IFB-E007) in liquid media, followed by solvent extraction (e.g., ethyl acetate). Purification employs chromatographic techniques such as silica gel column chromatography, preparative TLC, or HPLC. Structural confirmation requires spectroscopic data (NMR, MS) and comparison with literature. For example, Zhang et al. (2008) used bioassay-guided fractionation to isolate this compound, achieving >95% purity .

Q. How can researchers confirm the novel structural features of this compound using spectroscopic techniques?

- Methodological Answer : A combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) resolves connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular formula. X-ray crystallography may be used if crystals are obtainable. The unprecedented isocoumarin-derived skeleton of this compound was elucidated through these methods, revealing a unique 6/5/6 tricyclic system .

Table 1 : Key Spectroscopic Techniques for this compound Characterization

| Technique | Application in this compound Study | Reference |

|---|---|---|

| H NMR | Identified proton environments | |

| HMBC | Mapped long-range C-H couplings | |

| HRMS | Confirmed molecular formula (CHO) |

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values are critical. Zhang et al. (2008) reported MICs of 6.25–25 μg/mL against Staphylococcus aureus and Candida albicans, using amphotericin B as a positive control . Ensure standardized conditions (e.g., inoculum size, incubation time) to enhance reproducibility.

Advanced Research Questions

Q. How can synthetic approaches overcome challenges in constructing this compound’s complex tricyclic core?

- Methodological Answer : Retrosynthetic analysis suggests modular assembly via Diels-Alder cycloaddition or ketalization strategies. Stereoselective methods (e.g., asymmetric catalysis) are critical for replicating the natural product’s stereochemistry. Evidence from isocoumarin synthesis (e.g., Wang et al., 2004) highlights the utility of tethered intramolecular reactions to control regioselectivity . Computational modeling (DFT) may predict feasible pathways and transition states.

Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., fungal strain differences, extraction protocols). Replicate studies under controlled conditions, including standardized bioassays and negative controls. Statistical tools (e.g., ANOVA, sensitivity analysis) can quantify experimental uncertainty. For example, discrepancies in MIC values may arise from variations in microbial strains or growth media .

Q. How can researchers design experiments to probe this compound’s mechanism of action at the molecular level?

- Methodological Answer : Use omics approaches (transcriptomics/proteomics) to identify target pathways. Fluorescence-based binding assays (e.g., surface plasmon resonance) detect interactions with putative targets like enzymes or membrane proteins. Knockout studies in model organisms (e.g., C. elegans) can validate phenotypic effects. Coupled with molecular docking simulations, these methods provide mechanistic insights .

Table 2 : Proposed Workflow for Mechanistic Studies

| Step | Methodology | Outcome Metric |

|---|---|---|

| Target Identification | Proteomic profiling of treated vs. control cells | Differentially expressed proteins |

| Binding Affinity | SPR or ITC assays | K values |

| In Vivo Validation | Gene knockout in C. elegans | Phenotypic rescue assays |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.